1-Nitrosocyclohexyl acetate is synthesized from cyclohexanone oxime through oxidation processes. It falls under the category of acyloxy nitroso compounds, which are characterized by their ability to release HNO upon hydrolysis. This compound has been studied for its chemical behavior and biological effects, particularly regarding its interactions with various biological targets .
The synthesis of 1-nitrosocyclohexyl acetate typically involves the oxidation of cyclohexanone oxime using lead tetraacetate. This reaction yields the desired nitroso compound through a series of mechanistic steps that include the formation of an intermediate that subsequently decomposes to release HNO .
The synthesis can be summarized in the following steps:
The yield and purity of the final product are typically assessed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .
The molecular formula for 1-nitrosocyclohexyl acetate is CHNO. Its structure consists of a cyclohexyl group attached to an acetate moiety with a nitroso functional group. The key structural features include:
Spectroscopic data indicates characteristic absorption bands in infrared spectroscopy, with notable peaks corresponding to carbonyl (C=O) and nitroso (N=O) groups, affirming its structural integrity .
1-Nitrosocyclohexyl acetate undergoes hydrolysis in aqueous environments, leading to the generation of HNO. The reaction can be represented as follows:
The kinetics of this reaction show that 1-nitrosocyclohexyl acetate has a half-life of approximately 800 to 890 minutes at neutral pH, indicating a slow release profile that is beneficial for sustained pharmacological effects .
Additionally, minimal amounts of nitric oxide (NO) are produced during this process, which is advantageous for reducing potential side effects associated with NO donors .
The mechanism by which 1-nitrosocyclohexyl acetate exerts its biological effects primarily involves the release of HNO, which interacts with various cellular targets. Upon hydrolysis, HNO acts as a signaling molecule that can modulate vascular tone by inducing vasorelaxation and inhibiting platelet aggregation.
Research indicates that HNO can enhance the activity of cGMP-dependent protein kinase I-alpha by forming disulfide bonds within its structure, thereby promoting vasodilation in blood vessels . This action is crucial for its therapeutic potential in treating cardiovascular diseases.
The slow hydrolysis rate at physiological pH allows for prolonged action compared to other nitroxyl donors, making it an attractive candidate for therapeutic applications .
1-Nitrosocyclohexyl acetate has been extensively studied for its potential applications in cardiovascular medicine due to its vasorelaxant properties. Some notable uses include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4